molecular formula C14H12N4O2 B3015559 N-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenecarboxamide CAS No. 477858-79-0

N-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenecarboxamide

Cat. No.: B3015559
CAS No.: 477858-79-0
M. Wt: 268.276
InChI Key: MCSUKPHMSYGPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenecarboxamide is a pyrazolopyrimidine derivative characterized by a fused pyrazole-pyrimidine core substituted with a hydroxy group at position 7, a methyl group at position 2, and a benzamide moiety at position 4. Its structure combines aromatic and hydrogen-bonding functionalities, which may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name

N-(2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-9-7-12-15-8-11(14(20)18(12)17-9)16-13(19)10-5-3-2-4-6-10/h2-8,17H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACUAKSTLXVKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(C(=O)N2N1)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenecarboxamide typically involves the condensation of 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine with benzenecarboxylic acid derivatives under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Reaction Characteristics

The compound can undergo various chemical reactions:

  • Oxidation : Hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction : Can be reduced to form amines or alcohols.
  • Substitution : The aromatic ring can participate in electrophilic or nucleophilic substitutions.

N-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenecarboxamide exhibits several biological activities that make it a candidate for therapeutic applications:

Key Mechanisms of Action

  • Enzyme Inhibition : The compound has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Antioxidant Activity : Preliminary studies suggest antioxidant properties that may protect cells from oxidative stress.
  • Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory pathways.

Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionInhibits CDKs, impacting cancer cell proliferation.
Antioxidant ActivityProtects against oxidative damage in cells.
Anti-inflammatoryReduces pro-inflammatory cytokines in animal models.

Cancer Research

A study investigated the effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxicity, suggesting a mechanism involving CDK inhibition and potential for reducing tumor growth in xenograft models.

Inflammation Models

Research using animal models indicated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines. This highlights its potential as an anti-inflammatory agent, providing insights into its use for inflammatory diseases.

Neuroprotection

Preliminary investigations into neuroprotective effects revealed that the compound may help mitigate neuronal damage caused by oxidative stress. This suggests potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved .

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The target compound’s benzamide group contrasts with diazenyl (2b), cyano (10a), and triazole (5a) substituents in analogues. These groups modulate electronic properties and hydrogen-bonding capacity, impacting solubility and target affinity.
  • Synthetic Flexibility : While the target compound’s synthesis is inferred from similar methods, analogues like 2b and 10a employ multi-component or catalytic condensation, highlighting the versatility of pyrazolopyrimidine chemistry .

Pharmacological and Physicochemical Comparisons

Key Observations :

  • Bioactivity : The diazenyl-substituted 2b exhibits potent cytotoxicity, likely due to nitro and sulfonamide groups enhancing DNA intercalation or kinase inhibition . The target compound’s hydroxy and benzamide groups may favor solubility but require empirical validation.
  • The target compound’s moderate LogP may balance these factors .

Biological Activity

N-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenecarboxamide, with the molecular formula C14H12N4O2C_{14}H_{12}N_{4}O_{2}, is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is recognized for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound may act as an enzyme inhibitor , binding to active or allosteric sites to modulate enzyme activity. This inhibition can lead to significant biological effects, depending on the target pathways involved.

Key Mechanisms

  • Enzyme Inhibition : The compound has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and have implications in cancer therapy.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, potentially protecting cells from oxidative stress.
  • Anti-inflammatory Effects : The compound is being investigated for its ability to reduce inflammation through modulation of inflammatory pathways.

Biological Activity Data

The following table summarizes key findings regarding the biological activities associated with this compound:

Activity Description Reference
CDK InhibitionDemonstrated inhibitory effects on CDK2, impacting cell proliferation.
Antioxidant PropertiesPotential to scavenge free radicals and reduce oxidative damage in cells.
Anti-inflammatory EffectsModulates cytokine production, leading to reduced inflammation in vitro.
CytotoxicityExhibits cytotoxic effects against various cancer cell lines.

Case Studies

Recent studies have explored the therapeutic potential of this compound in various contexts:

  • Cancer Research : A study investigated its effects on human cancer cell lines, demonstrating significant cytotoxicity and suggesting a mechanism involving CDK inhibition. The compound showed promise in reducing tumor growth in xenograft models.
  • Inflammation Models : Research using animal models of inflammation indicated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent.
  • Neuroprotection : Preliminary investigations into neuroprotective effects revealed that the compound may help mitigate neuronal damage caused by oxidative stress, suggesting potential applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenecarboxamide and its analogs?

  • Methodology : The compound can be synthesized via condensation reactions between pyrazolo[1,5-a]pyrimidine precursors and benzoyl derivatives. For example, refluxing 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine with activated benzoyl chlorides in anhydrous solvents (e.g., DMF or toluene) under nitrogen atmosphere yields carboxamide derivatives. Purification involves recrystallization from polar aprotic solvents (e.g., DMF/water) to achieve >95% purity, as validated by elemental analysis (C, H, N ±0.4%) .
  • Key considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like unreacted starting materials or over-alkylated derivatives.

Q. How is structural characterization of this compound performed to confirm regiochemistry and functional groups?

  • Methodology : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Assign peaks based on coupling patterns (e.g., singlet for pyrimidine H-5 at δ 6.80 ppm in DMSO-d6) and substituent-induced shifts (e.g., hydroxy group deshielding adjacent protons) .
  • IR : Confirm carboxamide C=O stretching at ~1670–1695 cm⁻¹ and N–H stretching at ~3270 cm⁻¹ .
  • Mass spectrometry : Validate molecular ion peaks (e.g., M+ at m/z 359 for C19H17N7O) and fragmentation patterns .

Q. What crystallization strategies resolve ambiguities in the compound’s solid-state structure?

  • Methodology : Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Key steps include:

  • Growing crystals via slow evaporation from DMF or toluene.
  • Using SHELXPRO to interface with diffraction data and SHELXL for anisotropic displacement parameter refinement, especially for the hydroxy and methyl groups .
  • Addressing twinning or disorder by adjusting HKL-5 files and validating with R1 < 5% .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in spectroscopic data across synthetic batches?

  • Case study : Variations in 1H NMR chemical shifts (e.g., pyrazole H-2 at δ 9.45–9.48 ppm in DMSO-d6) may arise from solvent polarity, temperature, or trace impurities.
  • Resolution :

  • Standardize NMR acquisition conditions (e.g., 110°C for DMSO-d6 to reduce viscosity effects) .
  • Cross-validate with 2D NMR (COSY, HSQC) to confirm assignments .
  • Use high-resolution mass spectrometry (HRMS) to rule out isotopic or adduct interference .

Q. What pharmacological screening approaches are suitable for evaluating this compound’s bioactivity?

  • Methodology :

  • Target identification : Prioritize kinases (e.g., IRAK4) or receptors linked to pyrazolo[1,5-a]pyrimidines’ anti-inflammatory or anticancer activity. Use molecular docking to predict binding to IRAK4’s ATP pocket .
  • In vitro assays : Test inhibition of IL-1β/IL-6 production in macrophage models (IC50 < 100 nM) or cytotoxicity in liver/breast cancer cell lines (e.g., HepG2, MCF-7) .
  • ADME profiling : Assess CNS penetration via logP (target ~2–3) and plasma protein binding (PPB < 90%) using HPLC and equilibrium dialysis .

Q. How do substituents at position 7 influence the compound’s physicochemical and pharmacological properties?

  • Structure-activity relationship (SAR) :

  • Hydroxy group : Enhances solubility (logS −4.2 to −3.8) but reduces metabolic stability (CYP3A4 t1/2 < 30 min).
  • Methyl group at position 2 : Improves membrane permeability (PAMPA logPe > −5) .
  • Benzene ring modifications : Electron-withdrawing groups (e.g., nitro, chloro) increase kinase inhibition potency but may elevate toxicity (e.g., hERG IC50 < 10 µM) .
    • Experimental validation : Synthesize analogs via Pd-catalyzed C–H arylation and compare bioavailability in murine PK studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.